molecular formula C22H16F3N3O3S2 B269888 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Katalognummer B269888
Molekulargewicht: 491.5 g/mol
InChI-Schlüssel: FFZBHMKRPYUAPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide, also known as PBIT, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in cancer treatment. PBIT is a small molecule inhibitor of the transcription factor HIF-1α, which is a key regulator of tumor growth and angiogenesis.

Wirkmechanismus

2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide acts as a small molecule inhibitor of HIF-1α by binding to its transcriptional activation domain. HIF-1α is a transcription factor that regulates the expression of genes involved in tumor growth and angiogenesis. The inhibition of HIF-1α by this compound leads to the suppression of these genes, resulting in the inhibition of tumor growth and angiogenesis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its inhibition of HIF-1α, this compound has been shown to induce apoptosis, inhibit cell proliferation, and enhance the efficacy of chemotherapy and radiotherapy. This compound has also been shown to reduce the expression of several angiogenic factors, including VEGF and bFGF.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is its specificity for HIF-1α. Unlike other HIF-1α inhibitors, this compound does not inhibit other transcription factors or signaling pathways. This specificity makes this compound an attractive candidate for cancer treatment. However, one limitation of this compound is its low solubility in aqueous solutions, which can limit its use in in vitro experiments.

Zukünftige Richtungen

For research on 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide include the development of more potent and selective HIF-1α inhibitors, investigation of its potential use in combination with other cancer treatments, and evaluation of its safety and efficacy in clinical trials.

Synthesemethoden

The synthesis of 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide involves several steps, including the reaction of 2-mercaptobenzimidazole with 4-trifluoromethylphenylacetic acid, followed by the reaction of the resulting product with phenylsulfonyl chloride. The final product is obtained through recrystallization from a suitable solvent. The synthesis of this compound has been reported in several scientific journals, and the compound has been synthesized in both small and large scales.

Wissenschaftliche Forschungsanwendungen

2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide has been extensively studied in the scientific community due to its potential use in cancer treatment. HIF-1α is overexpressed in many types of cancer, and its inhibition has been shown to suppress tumor growth and angiogenesis. This compound has been shown to inhibit HIF-1α activity in several cancer cell lines, including breast, lung, and prostate cancer. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models of cancer.

Eigenschaften

Molekularformel

C22H16F3N3O3S2

Molekulargewicht

491.5 g/mol

IUPAC-Name

2-[1-(benzenesulfonyl)benzimidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C22H16F3N3O3S2/c23-22(24,25)16-10-4-5-11-17(16)26-20(29)14-32-21-27-18-12-6-7-13-19(18)28(21)33(30,31)15-8-2-1-3-9-15/h1-13H,14H2,(H,26,29)

InChI-Schlüssel

FFZBHMKRPYUAPH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4C(F)(F)F

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.